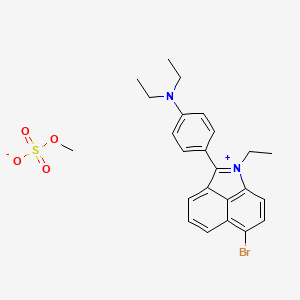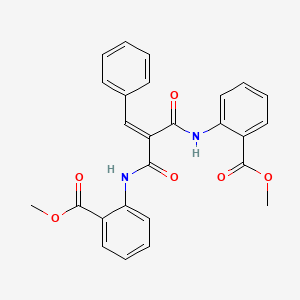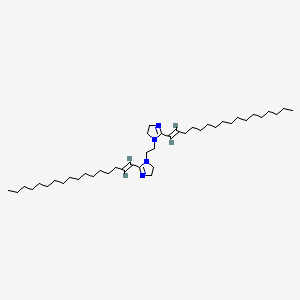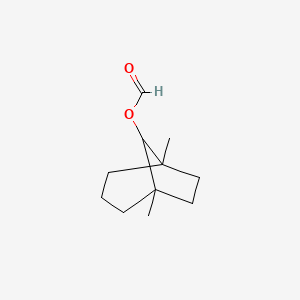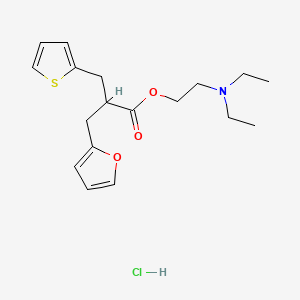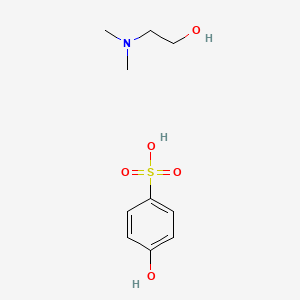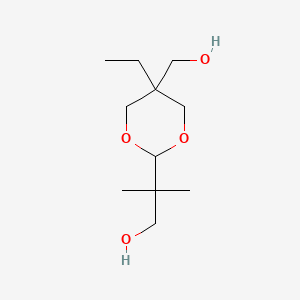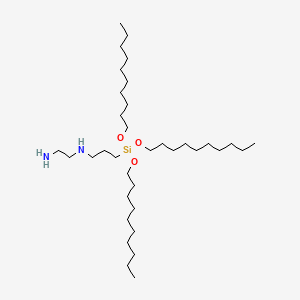
N-(3-(Tris(decyloxy)silyl)propyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 298-398-6, also known as Eastman Cellulose Acetate CA-398-6, is a low viscosity solution grade cellulose acetate. This compound is derived from cellulose, one of the most abundant natural renewable resources. It is supplied in the form of fine, dry, free-flowing powder and is used in various industrial applications due to its unique properties .
Preparation Methods
The preparation of Eastman Cellulose Acetate CA-398-6 involves the acetylation of cellulose. This process typically uses acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of cellulose in the solvent. Industrial production methods involve large-scale reactors where the cellulose is mixed with acetic anhydride and the catalyst, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Eastman Cellulose Acetate CA-398-6 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and acid or base, cellulose acetate can hydrolyze to form cellulose and acetic acid.
Esterification: Reacting with alcohols in the presence of an acid catalyst can form esters.
Deacetylation: Heating or treating with strong bases can remove acetyl groups, reverting it to cellulose.
Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various alcohols. The major products formed from these reactions are cellulose, acetic acid, and esters .
Scientific Research Applications
Eastman Cellulose Acetate CA-398-6 has a wide range of scientific research applications:
Chemistry: Used as a film-forming agent in coatings and as a binder in various formulations.
Biology: Employed in the preparation of membranes for filtration and as a support matrix for enzyme immobilization.
Medicine: Utilized in the production of drug delivery systems, such as controlled-release tablets and capsules.
Mechanism of Action
The mechanism by which Eastman Cellulose Acetate CA-398-6 exerts its effects is primarily through its film-forming and binding properties. The acetyl groups in the compound interact with various substrates, providing a stable and durable matrix. In drug delivery systems, it controls the release rate of active ingredients by forming a barrier that regulates diffusion .
Comparison with Similar Compounds
Eastman Cellulose Acetate CA-398-6 can be compared with other cellulose derivatives such as:
Cellulose Nitrate: Known for its use in explosives and lacquers, it has higher flammability compared to cellulose acetate.
Cellulose Propionate: Used in similar applications but offers different solubility and mechanical properties.
Cellulose Butyrate: Provides better moisture resistance and flexibility but is less commonly used due to higher production costs.
The uniqueness of Eastman Cellulose Acetate CA-398-6 lies in its balance of properties, including low viscosity, high film-forming ability, and compatibility with various solvents .
Properties
CAS No. |
93804-23-0 |
|---|---|
Molecular Formula |
C35H76N2O3Si |
Molecular Weight |
601.1 g/mol |
IUPAC Name |
N'-(3-tris-decoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C35H76N2O3Si/c1-4-7-10-13-16-19-22-25-32-38-41(35-28-30-37-31-29-36,39-33-26-23-20-17-14-11-8-5-2)40-34-27-24-21-18-15-12-9-6-3/h37H,4-36H2,1-3H3 |
InChI Key |
RFKMZHOLZUSWKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCO[Si](CCCNCCN)(OCCCCCCCCCC)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


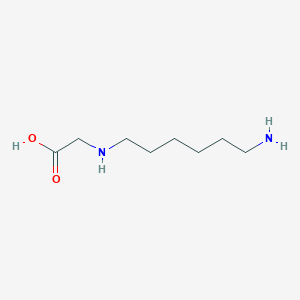
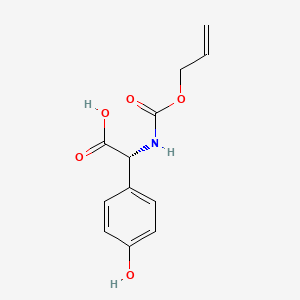

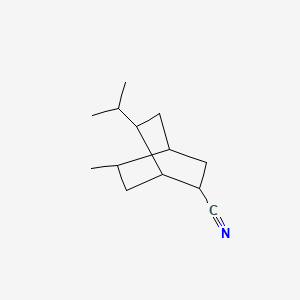
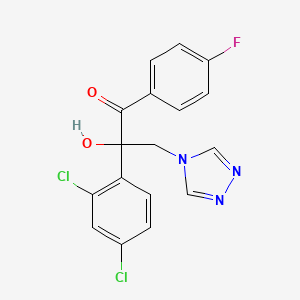
![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
![[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate](/img/structure/B12676215.png)
